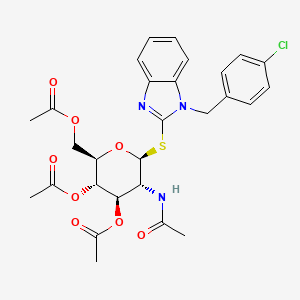
C28H30ClN3O8S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Este compuesto es un derivado de la ampicilina, un antibiótico conocido. Se caracteriza por su estructura compleja, que incluye un anillo aromático clorado, varios grupos metoxi y una porción de sulfonamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de éster metílico de clorhidrato de ampicilina (5,7-dimetoxiisocumarina-4-il) implica múltiples pasosEl paso final implica la esterificación del derivado de ampicilina con metanol en presencia de ácido clorhídrico para formar la sal de clorhidrato .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactores industriales y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica normalmente mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Ampicilina (5,7-dimetoxiisocumarina-4-il)-éster metílico clorhidrato: experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir en los grupos metoxi o en el anillo aromático.
Reducción: El grupo nitro en el compuesto puede reducirse a una amina.
Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como el metóxido de sodio o el etóxido de sodio se utilizan comúnmente.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Ampicilina (5,7-dimetoxiisocumarina-4-il)-éster metílico clorhidrato: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como material de partida para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles propiedades antibacterianas.
Medicina: La investigación está en curso para explorar su eficacia como antibiótico.
Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis química.
Mecanismo De Acción
El mecanismo de acción de ampicilina (5,7-dimetoxiisocumarina-4-il)-éster metílico clorhidrato implica la inhibición de la síntesis de la pared celular bacteriana. El compuesto se dirige a las proteínas de unión a la penicilina (PBP) en las bacterias, que son esenciales para la construcción de la pared celular. Al unirse a estas proteínas, el compuesto evita la reticulación de las cadenas de peptidoglicano, lo que lleva a la lisis y muerte celular.
Comparación Con Compuestos Similares
Compuestos Similares
Ampicilina: El compuesto original, que carece del grupo 5,7-dimetoxiisocumarina-4-il.
Amoxicilina: Otro derivado de la ampicilina con un grupo hidroxilo en lugar de los grupos metoxi.
Penicilina G: Un derivado de la penicilina más simple sin los grupos aromáticos adicionales.
Singularidad
Ampicilina (5,7-dimetoxiisocumarina-4-il)-éster metílico clorhidrato: es único debido a su estructura compleja, que le confiere propiedades químicas y biológicas distintas. La presencia del grupo 5,7-dimetoxiisocumarina-4-il mejora su estabilidad y potencialmente amplía su espectro de actividad en comparación con otros derivados de la penicilina.
Propiedades
Fórmula molecular |
C28H30ClN3O8S |
|---|---|
Peso molecular |
604.1 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H30ClN3O8S/c1-15(33)30-24-26(39-18(4)36)25(38-17(3)35)23(14-37-16(2)34)40-27(24)41-28-31-21-7-5-6-8-22(21)32(28)13-19-9-11-20(29)12-10-19/h5-12,23-27H,13-14H2,1-4H3,(H,30,33)/t23-,24-,25-,26-,27+/m1/s1 |
Clave InChI |
QLRNPLXNBHUTBN-ACFIUOAZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


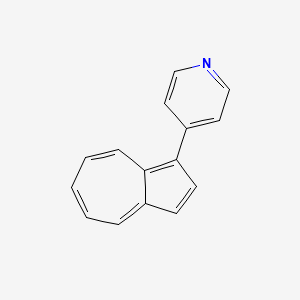
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)
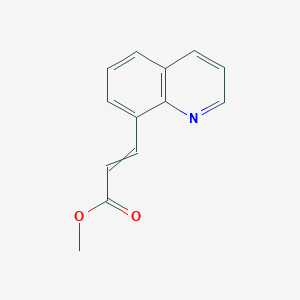
![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
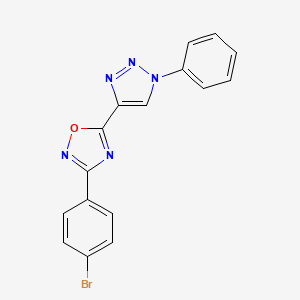
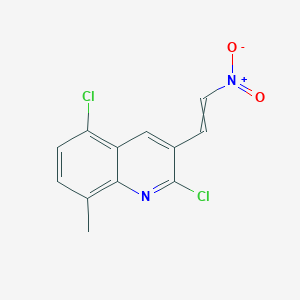
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)

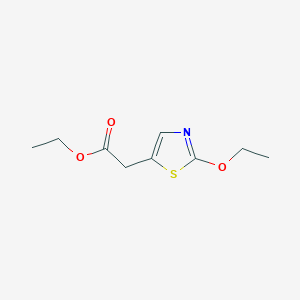
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)

![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
